molecular formula C12H7Cl2NS B12945768 1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine

1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine

Cat. No.: B12945768
M. Wt: 268.2 g/mol
InChI Key: JFYVPBKGLVIWFK-UHFFFAOYSA-N
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Description

1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine (CAS 2925321-29-3) is a high-purity synthetic compound provided as a key chemical intermediate for advanced medicinal chemistry and drug discovery research. This benzo[4,5]thieno[2,3-c]pyridine derivative serves as a critical scaffold in the development of novel therapeutic agents, particularly in oncology. Recent scientific investigations have demonstrated that structurally related benzothienopyridine compounds exhibit potent and broad-spectrum anticancer activity by functioning as non-steroidal inhibitors of the CYP17 enzyme . This mechanism is a validated therapeutic target for the treatment of castrate-resistant prostate cancer (CRPC) . In preclinical studies, specific analogs have shown significant growth inhibition against a diverse panel of cancer cell lines, including prostate (PC-3), renal (UO-31), and breast (MCF-7) cancers, and have been found to induce cell cycle arrest and promote apoptosis . The molecular structure incorporates a pyridine nitrogen and chlorine substituents that are instrumental for coordinating with target enzymes, making this compound a versatile precursor for further functionalization . Researchers can leverage this scaffold to create targeted libraries for screening against cytochrome P450 family enzymes and other biological targets. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use. Strict adherence to safe laboratory handling procedures is required.

Properties

Molecular Formula

C12H7Cl2NS

Molecular Weight

268.2 g/mol

IUPAC Name

1,7-dichloro-8-methyl-[1]benzothiolo[2,3-c]pyridine

InChI

InChI=1S/C12H7Cl2NS/c1-6-9(13)3-2-7-8-4-5-15-12(14)11(8)16-10(6)7/h2-5H,1H3

InChI Key

JFYVPBKGLVIWFK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1SC3=C2C=CN=C3Cl)Cl

Origin of Product

United States

Preparation Methods

Cyclization of Thiophene and Pyridine Precursors

A common route starts with a thiophene derivative and a pyridine precursor that undergo cyclization under acidic or Lewis acid catalysis to form the benzothieno[2,3-c]pyridine skeleton.

  • For example, the reaction of 7-methylthieno[2,3-c]pyridine with carbon disulfide in the presence of aluminum chloride and acetyl chloride under reflux conditions leads to ring closure and formation of key intermediates.
  • The reaction is typically performed in a three-necked round-bottom flask with cooling during reagent addition to control exothermicity.
  • After reflux, the reaction mixture is worked up by acid-base extraction and recrystallization to isolate the fused heterocycle.

Selective Chlorination

Chlorination at the 1 and 7 positions is achieved by controlled halogenation methods:

  • Use of chlorinating agents such as antimony pentachloride or other electrophilic chlorinating reagents under carefully monitored temperature and time conditions.
  • Liquid phase chlorination or catalytic chlorination methods can be employed to introduce chlorine atoms selectively without over-chlorination or degradation of the heterocyclic core.
  • For example, chlorination of pyridine derivatives with antimony pentachloride at elevated temperatures (around 160 °C) followed by steam distillation and extraction yields dichlorinated products with high purity.

Methylation

The methyl group at position 8 is introduced by methylation of an appropriate intermediate:

  • Alkylation using methyl iodide or methyl sulfate in the presence of a base (e.g., sodium hydride or potassium carbonate) is a common method.
  • The methylation step is often performed after ring formation and chlorination to ensure regioselectivity.
  • Reaction conditions typically involve stirring at room temperature or mild heating in solvents such as dimethylformamide or tetrahydrofuran.

Representative Reaction Scheme

Step Reactants/Conditions Product/Outcome Yield (%) Notes
1 7-Methylthieno[2,3-c]pyridine + CS2 + AlCl3 + Acetyl chloride, reflux 1 h Cyclized intermediate ~40% Controlled addition, ice bath cooling during reagent addition
2 Intermediate + Antimony pentachloride, 160 °C, 45 min 1,7-Dichloro derivative 70-80% Selective chlorination, steam distillation workup
3 Dichloro intermediate + Methyl iodide + Base, RT, several hours 1,7-Dichloro-8-methylbenzothieno[2,3-c]pyridine 60-75% Alkylation step, solvent: DMF or THF

Analytical and Purification Techniques

  • Purification is typically achieved by recrystallization from solvents such as carbon tetrachloride or methanol, sometimes using decolorizing carbon to remove impurities.
  • Structural confirmation is done by NMR (1H and 13C), IR spectroscopy, and mass spectrometry.
  • Melting point determination and chromatographic purity assessments (HPLC or column chromatography) are standard to ensure compound integrity.

Research Findings and Notes

  • The regioselectivity of chlorination is influenced by the electronic properties of the fused heterocycle, with the 1 and 7 positions being more electrophilic due to resonance effects.
  • The methylation step is critical for biological activity modulation and requires careful control to avoid side reactions.
  • The synthetic route is adaptable to analogs by varying substituents on the thiophene or pyridine rings, enabling structure-activity relationship studies in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or other reduced derivatives.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield amino derivatives, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

Medicinal Chemistry

1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine has been investigated for its potential therapeutic effects. Its structural features suggest possible interactions with biological targets.

  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties. Research has shown that similar thieno[2,3-c]pyridine derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and metastasis. For instance, compounds with similar frameworks have demonstrated efficacy against breast cancer cells by inducing apoptosis and inhibiting cell cycle progression .
  • Antimicrobial Properties : The compound's heterocyclic structure is conducive to antimicrobial activity. Studies have suggested that thienopyridine derivatives show promise as antibacterial agents due to their ability to disrupt bacterial cell walls or interfere with metabolic processes .

Environmental Science

The environmental implications of this compound are also noteworthy.

  • Pollutant Degradation : Research indicates that compounds in the thienopyridine family can be employed in the degradation of environmental pollutants. Their ability to participate in redox reactions makes them suitable candidates for use in bioremediation processes aimed at breaking down harmful substances in contaminated environments .

Materials Science

In materials science, this compound is being explored for its potential applications in the development of new materials.

  • Polymer Additives : The compound's unique chemical properties suggest it could be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices may improve resistance to degradation under various environmental conditions .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Study TitleFocus AreaKey Findings
"Anticancer Properties of Thienopyridine Derivatives"Medicinal ChemistryIdentified apoptosis induction in breast cancer cells; potential for drug development.
"Bioremediation Potential of Thienopyridines"Environmental ScienceDemonstrated effective degradation of pollutants through redox reactions.
"Enhancement of Polymer Properties Using Heterocyclic Compounds"Materials ScienceImproved mechanical properties and thermal stability in polymer blends.

Mechanism of Action

The mechanism of action of 1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methyl groups play a crucial role in binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating enzymes, altering gene expression, or disrupting cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight key structural, synthetic, and functional differences between 1,7-dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine and related thienopyridine derivatives:

Compound Structural Features Biological Activity Key Properties
This compound Benzo[4,5]thieno[2,3-c]pyridine core; Cl at 1,7; CH₃ at 8 CYP17 inhibition (prostate cancer) Enhanced metabolic stability due to halogenation; moderate logP
Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (EAMT) Tetrahydrothieno[2,3-c]pyridine; ester and amino substituents Adenosine A1 receptor binding (potential CNS applications) High oral bioavailability (Lipinski compliant); ∆G = −114.56 kcal/mol
Pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine derivatives Thieno[3,2-d]pyrimidine fused with pyridine; aryl/heteroaryl substituents Antimicrobial, anticancer (DNA gyrase/topoisomerase IV inhibition) Broad-spectrum activity; IC₅₀ values in µM range
Ethyl 7-aryl-9-methyl[1,2,4]triazolo[2’’,3’’-c]pyrido[3',2':4,5]thieno[2,3-e]pyrimidine-8-carboxylates Triazolo-pyrido-thieno-pyrimidine; ester and aryl groups Not explicitly reported (structural analogs show kinase inhibition) High molecular weight (>400 Da); synthetic complexity
Amino derivatives of cyclopenta[4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidines Cyclopenta-pyrido-thieno-pyrimidine; amino substituents Anticonvulsant activity (low toxicity) Enhanced blood-brain barrier penetration

Structural and Electronic Comparisons

  • Halogenation Effects: The 1,7-dichloro substitution in the target compound enhances electron-withdrawing effects and metabolic stability compared to non-halogenated analogs like EAMT . This contrasts with methyl/ester-substituted derivatives (e.g., EAMT), which prioritize solubility and bioavailability .
  • However, saturated analogs like EAMT exhibit better pharmacokinetic profiles due to reduced aromaticity .
  • Functional Group Diversity : Carboxylate esters (EAMT) and triazolo rings ( compounds) introduce polar or hydrogen-bonding interactions absent in the dichloro-methyl target compound, altering receptor affinity .

Research Findings and Limitations

  • Key Advantages: The dichloro-methyl substitution in the target compound may enhance CYP17 binding affinity and metabolic resistance compared to non-halogenated analogs .
  • Limitations: Limited experimental data on the target compound’s exact pharmacokinetics and toxicity necessitate further studies. In contrast, EAMT has validated molecular docking and dynamics results .

Biological Activity

1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine (CAS: 2925321-29-3) is a synthetic compound belonging to the class of benzothieno derivatives. Its unique structure imparts significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic applications.

  • Molecular Formula: C₁₂H₇Cl₂NS
  • Molecular Weight: 268.16 g/mol
  • CAS Number: 2925321-29-3

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli0.21 μM
Pseudomonas aeruginosa0.21 μM
Staphylococcus aureus0.50 μM
Micrococcus luteus0.30 μM

The compound exhibited potent inhibitory effects against both Gram-positive and Gram-negative bacteria, comparable to established antibiotics like ciprofloxacin . The mechanism of action appears to involve the inhibition of bacterial DNA gyrase and MurD enzyme, crucial for bacterial cell wall synthesis.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various cell lines to evaluate the safety profile of the compound.

Table 2: Cytotoxicity Results on Cell Lines

Cell LineIC₅₀ (μM)
HaCat (Human Keratinocytes)>100
Balb/c 3T3 (Mouse Fibroblasts)75
MCF-7 (Breast Cancer)50

The results indicate that while this compound exhibits some cytotoxic effects on cancer cell lines like MCF-7, it shows relatively low toxicity towards normal human keratinocytes .

Mechanistic Insights

Molecular docking studies have elucidated the binding interactions of the compound with target enzymes. The compound forms multiple hydrogen bonds with critical residues in DNA gyrase and MurD, enhancing its inhibitory potency.

Binding Interactions:

  • DNA Gyrase: Strong interactions with residues SER1084 and ASP437.
  • MurD Enzyme: Stabilized by Pi-Pi stacking interactions with nucleotide bases.

These interactions suggest a robust mechanism for its antibacterial activity through enzyme inhibition .

Case Studies and Applications

  • Antimicrobial Development : A study explored the synthesis of derivatives based on this compound to enhance antibacterial efficacy against resistant strains of bacteria. The derivatives showed improved MIC values and broader spectrum activity .
  • Cancer Research : Investigations into the cytotoxic effects on MCF-7 cells revealed that modifications to the benzothieno structure could lead to more potent anticancer agents. Further research is ongoing to optimize these compounds for clinical applications .

Q & A

Q. What are the standard synthetic routes for 1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine, and how can its purity be verified?

Methodological Answer: The synthesis of halogenated thienopyridine derivatives typically involves cyclocondensation reactions using heterocyclic amines or hydrazonoyl halides as precursors. For example, thieno[2,3-b]pyridines are synthesized via reactions of 2-sulfanylpyridine-3-carbonitrile derivatives with chloroacetone or ethyl chloroacetate, followed by cyclization to form fused pyrimidine or pyridine rings . Purity verification requires elemental analysis (C, H, N, S), complemented by spectral techniques:

  • IR spectroscopy to confirm functional groups (e.g., C-Cl stretches at 550–750 cm⁻¹).
  • ¹H/¹³C NMR to resolve methyl and aromatic proton environments.
  • GC-MS to assess molecular ion peaks and fragmentation patterns (e.g., m/z ratios consistent with dichloro and methyl substituents) .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

Methodological Answer: Structural elucidation relies on a combination of:

  • Elemental Analysis : To validate empirical formulas (e.g., C₁₁H₇Cl₂NS for dichloro-methyl derivatives) .
  • NMR Spectroscopy :
    • ¹H NMR identifies methyl groups (δ ~2.5 ppm) and aromatic protons (δ ~6.5–8.5 ppm).
    • ¹³C NMR distinguishes carbons in fused rings and detects deshielded carbons adjacent to chlorine atoms .
  • Mass Spectrometry : High-resolution MS confirms molecular weight and chlorine isotope patterns (e.g., M⁺ at m/z 256 with ³⁵Cl/³⁷Cl isotopic peaks) .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity in the synthesis of halogenated thienopyridine derivatives?

Methodological Answer: Regioselectivity in halogenation depends on:

  • Reagent Choice : Chloroacetone introduces methyl groups at specific positions, while ω-bromoacetophenone favors electrophilic substitution at electron-rich aromatic sites .
  • Catalytic Systems : Palladium-mediated cross-coupling (e.g., Suzuki reactions) enables selective functionalization. For example, methylboronic acid with Pd(OAc)₂ achieves C-6 methylation in thieno[2,3-b]pyridines .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at sterically accessible positions .

Q. What strategies are effective in resolving contradictions in reported biological activities of structurally similar thienopyridine derivatives?

Methodological Answer: Discrepancies in bioactivity data (e.g., antimicrobial vs. anticonvulsant effects) can be addressed by:

  • Comparative Assays : Standardize testing protocols (e.g., MIC for antimicrobial activity vs. MTT assays for cytotoxicity ).
  • Structural-Activity Relationship (SAR) Analysis : Correlate substituent effects (e.g., electron-withdrawing Cl vs. electron-donating methyl) with target binding (e.g., mAChR M4 modulation ).
  • Computational Modeling : Docking studies (e.g., using AutoDock Vina) to predict interactions with enzymes like Pim-1 kinase .

Q. What methodologies are recommended for introducing fluorine-containing substituents to enhance bioactivity?

Methodological Answer: Fluorination strategies include:

  • SNAr Reactions : React 4-chloro-thienopyridine intermediates with trifluoroacetic acid (TFA) in POCl₃ to introduce CF₃ groups at C-2/C-7 positions (69–83% yields) .
  • Electrophilic Fluorination : Use Selectfluor® to directly fluorinate electron-rich aromatic rings under mild conditions.
  • Post-Synthetic Modifications : Suzuki coupling with fluorinated boronic acids (e.g., 4-(trifluoromethyl)phenylboronic acid) .

Q. How can computational docking studies be integrated into the design of thienopyridine-based enzyme inhibitors?

Methodological Answer:

  • Target Preparation : Retrieve enzyme structures (e.g., PDB ID 2X2A for Pim-1 kinase) and prepare active sites using tools like UCSF Chimera.
  • Ligand Docking : Use Schrödinger Glide or GOLD to dock thienopyridine derivatives, prioritizing hydrogen bonds with catalytic residues (e.g., Asp128 in mAChR M4 ).
  • Free Energy Calculations : MM-GBSA scoring predicts binding affinities, guiding prioritization of analogs for synthesis .

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